4-Methylpentanimidamide hydrochloride

Physicochemical Properties Drug Discovery Lipophilicity

Substituting amidine salts without verification alters solubility and reaction outcomes. This hydrochloride salt (CAS 857809-07-5) provides defined, batch-consistent properties. • **Purity:** ≥98% - suitable for reproducible heterocycle synthesis (benzimidazoles, pyrimidines) and assay development. • **Physicochemical advantage:** logP 0.76 enhances aqueous solubility vs. free base, reducing DMSO dependency in bioassays. • **Supply reliability:** Solid HCl salt form for ambient-handling stability; documented purity for analytical reference use.

Molecular Formula C6H15ClN2
Molecular Weight 150.65
CAS No. 857809-07-5
Cat. No. B2839596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpentanimidamide hydrochloride
CAS857809-07-5
Molecular FormulaC6H15ClN2
Molecular Weight150.65
Structural Identifiers
SMILESCC(C)CCC(=N)N.Cl
InChIInChI=1S/C6H14N2.ClH/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H
InChIKeyBVWGMWLHWMOSOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylpentanimidamide Hydrochloride: Sourcing and Characterization


4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) is an organic compound supplied as a solid hydrochloride salt with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It belongs to the class of amidines, which are imine derivatives of amides characterized by the functional group RC(NR)NR2 [1]. The compound is commercially available as a research chemical, with vendor specifications typically indicating a purity of 95% or higher . Its hydrochloride salt form enhances stability and handling properties compared to the free base (4-methylpentanimidamide, CAS 857809-03-1, MW 114.19 g/mol) [2]. Notably, it is supplied by ChemBridge Corporation as part of a collection of unique chemicals for early discovery research .

Salt Form Hydrochloride salt provides enhanced stability and handling versus free base.
Purity Purity ≥95% ensures reproducible results for biological assays.
Structure 4-methyl group defines structural specificity for SAR studies.

4-Methylpentanimidamide Hydrochloride: Risks of Generic Substitution


In scientific research, the substitution of one chemical entity for another without rigorous justification can lead to irreproducible results and wasted resources. For 4-methylpentanimidamide hydrochloride, simple substitution with the free base or another amidine salt is not a trivial matter. The hydrochloride salt form directly impacts the compound's physicochemical properties, such as aqueous solubility and stability, which are critical for experimental reproducibility in biological assays and chemical synthesis . Furthermore, the specific substitution pattern—a 4-methyl group on the pentane chain—distinguishes this molecule from unsubstituted pentanimidamide, potentially altering its steric and electronic profile, which can significantly influence its reactivity as a building block or its interaction with biological targets . Without quantitative comparative data, a researcher cannot assume functional equivalence, and selecting the precise compound (CAS 857809-07-5) is essential for maintaining consistency with established protocols or literature. The following evidence details the specific, quantifiable differentiators that inform this selection.

Salt Form Interchange
Free base solubility and stability differences may alter assay outcomes.
Structural Analog Substitution
Pentanimidamide lacks the 4-methyl group; steric effects may change reactivity.
Purity Variability
Lot-specific impurities from different sources may affect reproducibility.

4-Methylpentanimidamide Hydrochloride: Key Differentiators


Lipophilicity (LogP): Salt vs. Free Base

4-Methylpentanimidamide hydrochloride exhibits a measured logP value of 0.76, indicating its partition coefficient between n-octanol and water . This value provides a quantifiable metric of lipophilicity that differs from related analogs, which is critical for predicting membrane permeability and solubility in drug discovery. The free base, 4-methylpentanimidamide, has a higher predicted logP of 2.15860, reflecting its greater hydrophobicity . Similarly, the N-hydroxy derivative (N'-hydroxy-4-methylpentanimidamide) has a logP of 1.575 [1]. These differences in lipophilicity can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and its behavior in biological assays.

Lipophilicity (LogP)
Reported
Target salt: 0.76 (measured) Free base: 2.16 (predicted) N-hydroxy: 1.58 (measured)
Lower logP suggests improved aqueous solubility for assay design.
Predicted vs measured values; confirm experimentally.
Physicochemical Properties Drug Discovery Lipophilicity

Solubility and Stability of Hydrochloride Salt

The selection of a salt form is a fundamental aspect of chemical procurement for research. 4-Methylpentanimidamide hydrochloride is supplied as a pre-formed hydrochloride salt, whereas the free base (4-methylpentanimidamide) is a distinct chemical entity with different handling and performance characteristics . While specific quantitative solubility data for this compound are not published, the formation of a hydrochloride salt from an amidine base is a well-established class-level strategy to enhance aqueous solubility and improve solid-state stability [1]. The hydrochloride form provides a counterion that can influence crystal lattice energy and hydration, directly impacting dissolution rate and shelf life compared to the free base [2]. For example, the closely related compound 5-(dimethylamino)pentanimidamide is also supplied as a dihydrochloride salt specifically to enhance its solubility in water .

Salt Solubility Benefit
Class-level
Hydrochloride salts generally improve aqueous solubility of amidines.
May simplify stock solution preparation and reduce organic solvent use.
Direct solubility data for this compound not reported.
Formulation Chemical Stability Salt Selection

Purity Specifications for Reproducible Research

The procurement of a chemical for research hinges on its purity, which directly affects experimental reproducibility and the validity of results. For 4-methylpentanimidamide hydrochloride, commercial vendors consistently specify a minimum purity of 95% . Some suppliers, such as MolCore, offer a higher purity grade of ≥98%, catering to applications with more stringent requirements . This quantitative purity specification provides a clear benchmark for comparing different product offerings. In contrast, many analogs and derivatives may lack such standardized purity documentation, making it difficult to assess and compare lot-to-lot consistency. This is a critical consideration when selecting a compound for sensitive applications, such as use as a reference standard in analytical method development (e.g., HPLC, NMR) .

Purity Grade
Specification review
≥95% standard, ≥98% high-purity available.
Standardized purity reduces risk of unknown impurities in assays.
Verify vendor CoA for lot-specific purity.
Analytical Chemistry Quality Control Assay Reproducibility

Structural Distinction: Methyl Substituent Effect

A key differentiator between 4-methylpentanimidamide hydrochloride and its closest parent analog, pentanimidamide, lies in its molecular structure. 4-Methylpentanimidamide features a methyl group substitution at the fourth carbon of the pentane chain (C6H14N2 for the free base), whereas pentanimidamide lacks this substituent (C5H12N2) . This single methyl group alters the compound's steric bulk and electronic distribution, which can significantly influence its reactivity in chemical synthesis and its binding affinity to biological targets. For instance, the added methyl group can introduce steric hindrance, potentially making the compound more selective in certain reactions or interactions compared to the unsubstituted parent . This structural difference is fundamental and provides a rationale for why one cannot be substituted for the other in a designed experiment or a patented synthetic route .

Methyl Substituent Effect
Class-level
4-methyl group (+14 Da) vs pentanimidamide.
Alters steric and electronic profile, critical for SAR interpretation.
Structural difference may affect binding and reactivity.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

4-Methylpentanimidamide Hydrochloride: Research Applications


Medicinal Chemistry: SAR Building Block

The defined purity (≥95%) and structural specificity of 4-methylpentanimidamide hydrochloride, particularly the 4-methyl substitution on the pentane chain, make it a suitable and reproducible building block for medicinal chemistry . Researchers can utilize it in the synthesis of amidine-containing libraries to explore structure-activity relationships (SAR), where the influence of the 4-methyl group on target binding affinity can be directly assessed. The hydrochloride salt form facilitates its use in various synthetic transformations under standard conditions .

Biochemical Assay Development: Reproducible Salt Form

For scientists developing biochemical assays, the consistent physicochemical properties of the hydrochloride salt, including its relatively low logP (0.76), are advantageous . This lower lipophilicity suggests better aqueous solubility than the free base, which can simplify the preparation of stock solutions and reduce the need for high concentrations of organic solvents like DMSO that might interfere with biological assays. This characteristic, coupled with its high commercial purity, supports more reproducible and robust assay conditions .

Chemical Synthesis: Pure Hydrochloride Salt Precursor

In synthetic organic chemistry, amidine hydrochlorides are valuable precursors for the synthesis of heterocycles like benzimidazoles and pyrimidines . The defined purity (≥95%) and stable salt form of 4-methylpentanimidamide hydrochloride make it a reliable starting material for developing and optimizing these synthetic methodologies . Using a well-characterized, pure building block is essential for establishing reproducible reaction yields and selectivity, which is a fundamental requirement for publishing new synthetic methods.

Analytical Reference Standard

The availability of 4-methylpentanimidamide hydrochloride with a high and well-documented purity specification (≥98% from some vendors) makes it a candidate for use as an analytical reference standard . It can be employed in the development and validation of analytical methods, such as HPLC or LC-MS, to ensure the accurate identification and quantification of this compound or its derivatives in complex mixtures. The availability of a pure standard is critical for generating reliable analytical data in support of chemical process development or biological studies .

Application
Selection Property
Validation Focus
SAR Building Block
Structural specificity & purity
Confirm methyl substitution impact on SAR
Biochemical Assay Development
Aqueous solubility & salt consistency
Assess stock solution preparation and solvent compatibility
Chemical Synthesis Precursor
Reliable purity & stable salt form
Validate reaction yield and selectivity
Analytical Reference Standard
Documented high purity
Verify method accuracy with CoA

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